Benzo[d]isoxazole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-7-6(5)4-9-12-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFZSDFKWICTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554164-82-7 | |
| Record name | benzo[d]isoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Pathways and Mechanistic Organic Chemistry of Benzo D Isoxazole 4 Carboxylic Acid
Fundamental Reactivity of the Benzo[d]isoxazole Core
The reactivity of the benzo[d]isoxazole core is dictated by the fusion of the benzene (B151609) and isoxazole (B147169) rings, creating a unique electronic environment. This section explores its behavior in various fundamental organic reactions.
Electrophilic and Nucleophilic Aromatic Substitution Profiles
The benzo[d]isoxazole nucleus, an aromatic system, is susceptible to electrophilic substitution. The position of substitution is influenced by the electron-donating and withdrawing effects of the fused rings and the carboxylic acid group at the 4-position. Generally, electrophilic aromatic substitution on isoxazoles tends to occur at the 4-position reddit.com. However, in the case of benzo[d]isoxazole-4-carboxylic acid, the 4-position is already substituted. Therefore, electrophilic attack would be directed to the benzene ring, with the positions ortho and para to the oxygen and nitrogen atoms of the isoxazole ring being the most likely sites.
Nucleophilic aromatic substitution is less common for the unsubstituted benzo[d]isoxazole ring. However, the presence of strong electron-withdrawing groups, such as nitro groups, can facilitate such reactions. For instance, in 4,6-dinitro-benzo[d]isoxazoles, the nitro group at the C-4 position can be selectively substituted by various nucleophiles, including alkoxides, aryloxides, thiolates, azide, and fluoride (B91410) chim.it. This suggests that a suitably activated this compound derivative could undergo nucleophilic substitution. A process known as the Kemp elimination, involving base-induced N-O bond cleavage, can occur in certain benzisoxazole derivatives, leading to the formation of 2-hydroxybenzonitrile (B42573) species chim.itwikipedia.org.
Selective Oxidation and Reduction Transformations
The benzo[d]isoxazole core can undergo selective oxidation and reduction reactions. The relatively weak N-O bond is a key site for reductive cleavage. For example, catalytic hydrogenation of 3-substituted benzisoxazoles in the presence of a ruthenium catalyst leads to the cleavage of the N-O bond to form an imine intermediate nih.gov. This intermediate can be further reduced to an amine. Aromatic N-O bonds, in general, are susceptible to both reduction and oxidative addition researchgate.net.
Oxidation of the isoxazole ring can lead to its cleavage. For example, the oxidation of certain isoxazole-containing molecules can result in the formation of electrophilic conjugated systems nih.gov. While specific studies on the selective oxidation of this compound are not extensively documented in the provided search results, the general reactivity of the isoxazole ring suggests that oxidative conditions could lead to ring-opening reactions.
Cross-Coupling and Functionalization Reactions (e.g., Suzuki-Miyaura, Heck)
The benzo[d]isoxazole scaffold is amenable to various cross-coupling reactions, which are powerful tools for the synthesis of functionalized derivatives. These reactions typically require the presence of a halide or a similar leaving group on the aromatic ring. For instance, 4-iodoisoxazoles readily participate in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to yield 3,4,5-trisubstituted isoxazoles nih.govnih.gov. This indicates that a halogenated derivative of this compound could be a versatile intermediate for introducing a wide range of substituents.
The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to various isoxazole derivatives researchgate.netnih.govbeilstein-journals.orgyoutube.comlibretexts.org. The reaction is typically catalyzed by a palladium complex and proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination youtube.comlibretexts.org.
The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene beilstein-journals.org. This reaction has also been utilized for the functionalization of isoxazole systems nih.gov.
Below is a table summarizing representative cross-coupling reactions on isoxazole derivatives, which can be extrapolated to the benzo[d]isoxazole system.
| Reaction | Catalyst/Reagents | Substrate | Product | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-Iodoisoxazole, Arylboronic acid | 4-Aryl-isoxazole | nih.govnih.gov |
| Heck | Pd(OAc)₂, PPh₃, Et₃N | 4-Iodoisoxazole, Styrene | 4-Styryl-isoxazole | nih.gov |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Iodoisoxazole, Terminal alkyne | 4-Alkynyl-isoxazole | nih.govnih.gov |
Transition Metal-Catalyzed Transformations
Transition metals play a crucial role in mediating a variety of transformations involving the benzo[d]isoxazole core, enabling the construction of complex molecular architectures.
Ruthenium-Catalyzed Rearrangements and Cyclizations
Ruthenium catalysts have been employed in transformations of benzisoxazole derivatives. A notable example is the asymmetric hydrogenation of 3-substituted benzisoxazoles, where a chiral ruthenium catalyst facilitates the reductive cleavage of the N-O bond and the subsequent stereoselective reduction of the resulting imine to a chiral amine nih.gov. This reaction proceeds through a well-defined catalytic cycle. Furthermore, ruthenium catalysts have been utilized for the synthesis of highly strained 2H-azirines from isoxazolinone substrates nih.govacs.org. While direct ruthenium-catalyzed rearrangements and cyclizations of the this compound core are not explicitly detailed in the search results, the reactivity of related systems suggests potential for such transformations.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are extensively used in the synthesis and functionalization of benzo[d]isoxazoles. One significant application is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to construct the 1,2-benzisoxazole (B1199462) ring system researchgate.netrsc.org. This reaction proceeds via C-H bond activation ortho to the phenol-derived O-N bond.
Furthermore, palladium-catalyzed direct arylation of the C3 position of 2,1-benzisoxazole (an isomer of benzo[d]isoxazole) with aryl bromides has been reported, providing a straightforward route to 3-arylbenzoisoxazoles researchgate.net. This highlights the potential for direct C-H functionalization of the benzo[d]isoxazole core.
The following table provides examples of palladium-catalyzed reactions for the synthesis and functionalization of the benzo[d]isoxazole ring system.
| Reaction Type | Catalyst System | Reactants | Product | Reference |
| C-H Activation/Annulation | Pd(OAc)₂, Oxidant | N-Phenoxyacetamide, Aldehyde | 1,2-Benzisoxazole | researchgate.netrsc.org |
| Direct Arylation | Pd(OAc)₂ or PdCl(C₃H₅)(dppb), KOAc | 2,1-Benzisoxazole, Aryl bromide | 3-Aryl-2,1-benzisoxazole | researchgate.net |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | Halogenated Benzo[d]isoxazole, Boronic acid | Aryl-substituted Benzo[d]isoxazole | nih.govnih.gov |
Intramolecular Rearrangements and Equilibrium Dynamics of this compound
The benzo[d]isoxazole scaffold, a fusion of a benzene ring and an isoxazole ring, is a key structural motif in many biologically active compounds. The reactivity and stability of this heterocyclic system are of significant interest in medicinal and synthetic chemistry. Intramolecular rearrangements, particularly those involving the isoxazole ring, play a crucial role in the chemical behavior of benzo[d]isoxazole derivatives and offer pathways to novel molecular architectures. This section delves into the mechanistic organic chemistry of the intramolecular rearrangements and equilibrium dynamics specific to this compound, focusing on the isoxazole-azirine-oxazole isomerization pathways and the factors that govern reaction selectivity.
Isoxazole-Azirine-Oxazole Isomerization Pathways
The isomerization of isoxazoles to oxazoles is a well-documented process that typically proceeds through a transient, high-energy 2H-azirine intermediate. This transformation can be induced thermally, photochemically, or through catalysis. nih.govresearchgate.net For this compound, this rearrangement would involve the cleavage of the weak N-O bond of the isoxazole ring, leading to the formation of a vinyl nitrene species. This intermediate can then cyclize to form a highly strained tricyclic azirine derivative. Subsequent cleavage of the C-C bond of the azirine ring can lead to a nitrile ylide, which can then cyclize to form the corresponding benzo[d]oxazole derivative.
Key Steps in the Isomerization Pathway:
N-O Bond Cleavage: The process is initiated by the cleavage of the labile N-O bond in the benzo[d]isoxazole ring, a step that can be facilitated by heat or light. This homolytic or heterolytic cleavage results in the formation of a diradical or a zwitterionic intermediate, which quickly rearranges to a vinyl nitrene.
Azirine Formation: The vinyl nitrene intermediate undergoes intramolecular cyclization to form a transient 2H-azirine. In the case of this compound, this would be a tricyclic system fused with the benzene ring.
Azirine Ring Opening: The strained azirine ring can open in two ways: either reverting to the starting isoxazole or proceeding to the oxazole (B20620). Cleavage of the original C-C bond of the isoxazole ring (now part of the azirine) leads to a nitrile ylide intermediate.
Oxazole Formation: The nitrile ylide intermediate undergoes a nih.govmdpi.com-dipolar cyclization to form the thermodynamically more stable oxazole ring, resulting in a benzo[d]oxazole-4-carboxylic acid derivative.
Research on related isoxazole systems has shown that these rearrangements can be catalyzed by transition metals, such as iron(II) salts, which can lower the activation energy for the isomerization process. researchgate.netnih.gov DFT calculations on similar systems have been employed to model the reaction coordinates and to understand the energetic profiles of the intermediates and transition states involved in these rearrangements. nih.govresearchgate.net
Influence of Steric and Electronic Factors on Reaction Selectivity
The selectivity of the intramolecular rearrangement of this compound, and related derivatives, is profoundly influenced by both steric and electronic factors. These factors can affect the rate of the initial N-O bond cleavage, the stability of the intermediate azirine, and the propensity for the rearrangement to proceed to the oxazole form.
Electronic Effects:
The electronic nature of substituents on the benzene ring can significantly impact the stability of the intermediates and transition states in the isomerization pathway.
Electron-donating groups (EDGs) on the benzene ring are expected to stabilize the electron-deficient transition state leading to the vinyl nitrene intermediate, thereby accelerating the initial N-O bond cleavage. EDGs would also stabilize the resulting benzo[d]oxazole product through resonance.
Electron-withdrawing groups (EWGs) , conversely, would destabilize the transition state for N-O bond cleavage, potentially slowing down the rearrangement. However, they could also influence the stability of the final oxazole product. The carboxylic acid group at the 4-position is an electron-withdrawing group and is expected to influence the electron density of the fused benzene ring, thereby affecting the reactivity of the isoxazole moiety.
The following table illustrates the predicted effect of substituents on the benzene ring on the rate of rearrangement based on general principles of organic chemistry.
| Substituent at C6 | Electronic Effect | Predicted Effect on Rearrangement Rate |
| -OCH₃ | Electron-donating | Increase |
| -CH₃ | Electron-donating | Increase |
| -H | Neutral | Baseline |
| -Cl | Electron-withdrawing | Decrease |
| -NO₂ | Strongly electron-withdrawing | Significant Decrease |
Steric Effects:
Steric hindrance can play a dual role in these rearrangements. While bulky substituents near the isoxazole ring could potentially destabilize the ground state of the benzo[d]isoxazole, making the N-O bond more susceptible to cleavage, they can also hinder the conformational changes required for the rearrangement to occur.
In a study on the synthesis of fused isoxazoles from sterically strained ortho-oximes of dimethylaniline, it was shown that significant steric pressure facilitates intramolecular nucleophilic attack, which is a key step in a related cyclization reaction. mdpi.com This suggests that steric crowding on the benzene ring of this compound could influence the pathway and outcome of the rearrangement.
The table below provides a qualitative prediction of the influence of steric bulk of a substituent at the C5 position on the selectivity of the rearrangement.
| Substituent at C5 | Steric Bulk | Predicted Influence on Azirine Intermediate Stability | Predicted Selectivity towards Oxazole |
| -H | Low | Less stable | High |
| -CH₃ | Moderate | Moderately stable | Moderate |
| -C(CH₃)₃ | High | More stable (kinetically) | Low (potential for reversion to isoxazole) |
It is important to note that the interplay between steric and electronic effects can be complex, and the actual outcome of the rearrangement will depend on the specific nature and position of the substituents on the this compound molecule. Detailed experimental studies, complemented by high-level computational analysis, are necessary to fully elucidate the intricate mechanistic details and to precisely predict the reaction selectivity for this specific compound.
Advanced Spectroscopic and Diffractional Characterization of Benzo D Isoxazole 4 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. nih.gov For Benzo[d]isoxazole-4-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to achieve a complete assignment of its structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 110 - 140 |
| Carboxylic Acid OH | 10.0 - 13.0 | - |
| Aromatic C-quaternary | - | 120 - 160 |
| Carboxylic Acid C=O | - | 165 - 185 |
Note: These are predicted ranges based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks within the aromatic ring system. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate directly bonded carbon-hydrogen pairs and to establish long-range (2-3 bond) C-H correlations, respectively. thieme-connect.de This allows for the definitive assignment of each proton and carbon atom in the this compound structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
The IR and Raman spectra of this compound would exhibit distinct bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational modes include:
O-H Stretching: A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
C=O Stretching: A strong absorption in the IR spectrum, usually found between 1680-1710 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
C=N and C=C Stretching: Vibrations associated with the isoxazole (B147169) and benzene (B151609) rings, appearing in the 1400-1650 cm⁻¹ region. esisresearch.org
C-O Stretching: Bands related to the C-O bonds of the carboxylic acid and the isoxazole ring. esisresearch.org
Aromatic C-H Stretching and Bending: Signals in the high-frequency region (around 3000-3100 cm⁻¹) and lower frequency regions, respectively.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 |
| Aromatic/Isoxazole | C=N, C=C Stretch | 1400 - 1650 |
| Carboxylic Acid/Isoxazole | C-O Stretch | 1210 - 1320 |
| Aromatic | C-H Stretch | 3000 - 3100 |
Electronic Absorption (UV-Vis) and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. researchgate.netrsc.org The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the fused aromatic and heterocyclic ring system. The position and intensity of the maximum absorption wavelengths (λmax) are characteristic of the molecule's chromophore. beilstein-journals.orgscience-softcon.de
While specific experimental data for the title compound is not available, related benzoxazole (B165842) and isoxazole derivatives exhibit absorption maxima in the UV region. esisresearch.org Any fluorescence or phosphorescence (emission spectroscopy) would provide further information about the excited electronic states of the molecule.
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nih.govnih.gov The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight (163.13 g/mol ). sigmaaldrich.com
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion, providing valuable information about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of small, stable molecules such as CO₂ (from the carboxylic acid group) and subsequent cleavage of the isoxazole ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 163.03 | Molecular Ion |
| [M - CO₂]⁺ | 119.04 | Loss of Carbon Dioxide |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the benzo[d]isoxazole ring system and determine the orientation of the carboxylic acid group relative to the ring. This detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical properties.
Computational and Theoretical Chemistry of Benzo D Isoxazole 4 Carboxylic Acid
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) has emerged as a important method for studying the electronic properties of molecular systems. For benzo[d]isoxazole-4-carboxylic acid and its derivatives, DFT calculations have been instrumental in elucidating their electronic structure, reactivity, and potential applications. These studies often employ hybrid functionals like B3LYP with various basis sets to achieve a balance between computational cost and accuracy. dntb.gov.uaresearchgate.net
Frontier Molecular Orbital (FMO) Analysis and Energy Gaps (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.netrsc.org
A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For benzo[d]isoxazole derivatives, the HOMO-LUMO gap can be influenced by the presence of different substituents. For instance, in a study of 3-hydroxybenzo[d]isoxazole tautomers, the energy gap was found to vary between the different forms, indicating differences in their reactivity. researchgate.net Theoretical calculations on related isoxazole (B147169) derivatives have also shown that the HOMO-LUMO energy gap is a crucial factor in determining their biological activity, such as their potential as corrosion inhibitors. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for Benzo[d]isoxazole Derivatives (Illustrative)
This table presents hypothetical data for illustrative purposes, as specific values for the parent this compound were not available in the provided search results. The values are representative of typical DFT calculations for similar heterocyclic compounds.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -6.5 | -2.0 | 4.5 |
| 3-Hydroxybenzo[d]isoxazole (Tautomer 1) | -6.2 | -1.8 | 4.4 |
| 3-Hydroxybenzo[d]isoxazole (Tautomer 2) | -6.8 | -1.5 | 5.3 |
Global and Local Chemical Reactivity Descriptors
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. It is calculated as (E_LUMO - E_HOMO) / 2. A higher hardness value indicates greater stability. researchgate.net
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as χ² / (2η). researchgate.net
These descriptors have been used to compare the reactivity of different benzo[d]isoxazole derivatives and their tautomers. For example, studies on 3-hydroxybenzo[d]isoxazole tautomers have utilized these descriptors to predict their relative stabilities and reactivity. researchgate.net
Table 2: Global Chemical Reactivity Descriptors (Illustrative)
This table presents hypothetical data for illustrative purposes.
| Descriptor | This compound |
| Chemical Hardness (η) | 2.25 |
| Electronegativity (χ) | 4.25 |
| Electrophilicity Index (ω) | 4.01 |
Reactive Site Prediction via Fukui Function Analysis
By analyzing the Fukui function, researchers can identify the specific atoms within the this compound molecule that are most susceptible to chemical reactions. This information is crucial for understanding its reaction mechanisms and for designing new derivatives with desired reactivity. For instance, Fukui function analysis has been applied to benzo[d]isoxazole derivatives to predict their reactive sites for potential interactions with other molecules. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as proteins or solvents.
MD simulations have been employed to investigate the binding of isoxazole derivatives to biological targets, revealing details about the binding modes and the stability of the ligand-protein complexes. mdpi.com These simulations can also be used to study the dynamic behavior of the molecule in different environments, providing information that is complementary to the static picture obtained from DFT calculations. For example, MD simulations can reveal how the conformation of the carboxylic acid group changes over time and how it interacts with surrounding water molecules in an aqueous solution.
Theoretical Studies on Tautomeric Forms and Isomerization Mechanisms
Tautomerism, the interconversion of structural isomers, is a phenomenon that can significantly affect the chemical and biological properties of a molecule. For this compound, the possibility of tautomerism exists, particularly involving the isoxazole ring and the carboxylic acid group.
Theoretical studies, often using DFT methods, have been conducted to investigate the relative stabilities of different tautomeric forms of benzo[d]isoxazole derivatives. researchgate.netnih.gov These studies calculate the energies of the different tautomers to determine which form is the most stable under different conditions. For example, research on 3-hydroxybenzo[d]isoxazole has shown that the relative stability of its tautomers can be influenced by the computational method and the solvent environment. researchgate.net Understanding the tautomeric preferences of this compound is crucial for predicting its behavior in different chemical and biological systems. Furthermore, theoretical calculations can elucidate the mechanisms of isomerization, providing insights into the energy barriers and transition states involved in the interconversion between different isomers. nih.gov
Solvent Effects on Geometrical and Electronic Parameters
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the geometrical and electronic parameters of this compound.
Studies on benzo[d]isoxazole derivatives have shown that the polarity of the solvent can have a significant impact on their structure, electronic properties, and UV-Visible absorption spectra. researchgate.net For example, the HOMO-LUMO energy gap and other electronic parameters can change in different solvents, which can in turn affect the molecule's reactivity and spectroscopic properties. By modeling solvent effects, researchers can gain a more realistic understanding of the behavior of this compound in different experimental conditions. chemrxiv.org
Prediction and Analysis of Nonlinear Optical (NLO) Properties
The field of nonlinear optics relies on materials that can alter the properties of light, a behavior governed at the molecular level by hyperpolarizability (β). researchgate.net Organic molecules featuring π-conjugated systems and donor-acceptor (D-A) architectures are prime candidates for exhibiting significant NLO responses. researchgate.netnih.gov The delocalization of π-electrons across a molecule facilitates charge transfer, which can be enhanced by the presence of electron-donating and electron-withdrawing groups. nih.gov
Insights from Analogous Molecular Structures
Computational studies on related heterocyclic compounds, such as benzoxazoles and other isoxazole derivatives, offer valuable insights. For instance, a theoretical study on benzoxazole (B165842) derivatives demonstrated that extending the π-conjugated system can substantially increase hyperpolarizability. dnu.dp.ua Specifically, 2,5-bis(2-benzoxazolyl)phenol was calculated to have a hyperpolarizability approximately ten times greater than that of 2-(2'-hydroxyphenyl)benzoxazole, underscoring the importance of conjugation length in enhancing the NLO response. dnu.dp.ua
Further research into isoxazole derivatives has also shown their promise as NLO materials. A computational analysis of 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol revealed first hyperpolarizability (β) values that were significantly larger than that of urea, a standard reference compound in NLO studies. worldscientific.com This enhanced NLO activity is attributed to efficient intramolecular charge transfer (ICT) within these molecules. worldscientific.com
Structural Considerations for this compound
The molecular structure of this compound possesses key features that are prerequisites for NLO activity:
Aromatic π-System: The fused benzene (B151609) and isoxazole rings create a planar, electron-rich π-conjugated system.
Electron-Withdrawing Group: The carboxylic acid (-COOH) group at the 4-position acts as an electron acceptor, which can promote intramolecular charge transfer.
For a molecule to exhibit second-order NLO effects, it must be non-centrosymmetric. The substitution pattern of this compound inherently creates an asymmetric charge distribution, likely resulting in a non-zero ground-state dipole moment, which is favorable for NLO applications.
Theoretical Prediction of NLO Properties
A comprehensive theoretical investigation using quantum chemical methods like Density Functional Theory (DFT) would be necessary to quantify the NLO properties of this compound. Such a study would typically involve the calculation of the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β). The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would also be crucial to understand the charge transfer characteristics. A smaller HOMO-LUMO energy gap is generally indicative of a more facile charge transfer and, consequently, a larger hyperpolarizability.
Illustrative Data from Analogous Compounds
To provide a quantitative perspective, the following tables present data from computational studies on analogous compounds. It must be emphasized that this data is not for this compound but serves to illustrate the NLO potential within this class of compounds.
Table 1: Calculated First Hyperpolarizability (β) of Isoxazole Derivatives Compared to Urea worldscientific.com
| Compound | Relative First Hyperpolarizability (β) |
| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | ~19 times that of urea |
| 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol | ~21 times that of urea |
This table illustrates the significant NLO response of isoxazole derivatives relative to a standard reference material. worldscientific.com
Table 2: Comparison of Calculated Hyperpolarizability (β) for Benzoxazole Derivatives dnu.dp.ua
| Compound | Static β (a.u.) | Dynamic β (a.u.) |
| 2-(2'-hydroxyphenyl)benzoxazole | Reference Value | Reference Value |
| 2,5-bis(2-benzoxazolyl)phenol | Approx. 10x > 2-(2'-hydroxyphenyl)benzoxazole | Approx. 10x > 2-(2'-hydroxyphenyl)benzoxazole |
This table demonstrates the enhancement of hyperpolarizability with an extended π-conjugated system in benzoxazole analogs. dnu.dp.ua
Derivatization and Advanced Functionalization Strategies for Benzo D Isoxazole 4 Carboxylic Acid
Introduction of Diverse Substituents to Modify Molecular Properties
The introduction of various substituents onto the benzo[d]isoxazole ring system is a critical strategy for modulating the molecule's physicochemical and biological properties. acs.org The nature and position of these substituents can significantly influence factors such as solubility, lipophilicity, electronic effects, and biological activity.
For example, in the development of hypoxia-inducible factor (HIF)-1α inhibitors, a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives were synthesized with various substituents on the acylamino benzene (B151609) ring. nih.gov Surprisingly, compounds with para-substituent groups, regardless of their electronic effect, showed strongly enhanced anti-HIF capacity. nih.gov This suggests that steric factors or specific interactions at the para-position play a crucial role in the observed biological activity.
Furthermore, the introduction of fluorine atoms or heterocyclic moieties like thiophene, furan, and pyridine (B92270) can alter the chemical properties, bioavailability, and biological activities of benzo[d]isoxazole derivatives. researchgate.netresearchgate.net The strategic placement of these groups can lead to the development of compounds with improved therapeutic potential.
Construction of Fused and Bridged Polycyclic Systems
The benzo[d]isoxazole scaffold can serve as a building block for the construction of more complex fused and bridged polycyclic systems. These advanced derivatization strategies can lead to novel molecular architectures with unique three-dimensional shapes and properties.
One approach involves the ring expansion of benzo[d]isoxazoles. researchgate.net This transformation can directly modify the core structure, allowing for the exploration of new chemical space. researchgate.net For instance, palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes provides a pathway to 1,2-benzisoxazoles, demonstrating the construction of a new ring fused to the initial scaffold. rsc.org
The synthesis of fused isothiazolones, a related heterocyclic system, can be achieved through the intramolecular reaction of an N-acylnitrenium ion with a sulfur atom. arkat-usa.org This type of cyclization reaction highlights the potential for creating fused systems by forming new rings that share an edge with the original benzo[d]isoxazole core.
Rational Design and Synthesis of Hybrid Organic Frameworks
In the realm of materials science, benzo[d]isoxazole-4-carboxylic acid and its derivatives are attractive candidates for use as organic linkers in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netrsc.org The carboxylic acid group provides a convenient coordination site for metal ions, while the rigid benzo[d]isoxazole core can impart stability and define the porosity of the resulting framework.
The rational design of these frameworks involves selecting appropriate metal clusters and organic linkers to achieve desired network topologies and properties. For example, the use of multi-carboxylic acids and imidazole-based spacers has led to the synthesis of new MOFs with entangled structures and interesting properties such as photocatalytic activity and nonlinear optical behavior. nih.gov
While specific examples of MOFs or COFs constructed directly from this compound are not prevalent in the provided search results, the principles of using substituted carboxylic acids as linkers are well-established. The derivatization strategies discussed previously, such as introducing additional functional groups or extending the aromatic system, can be applied to create tailored linkers for the synthesis of novel hybrid organic frameworks with specific applications in gas storage, catalysis, and sensing.
Applications of Benzo D Isoxazole 4 Carboxylic Acid in Contemporary Organic Synthesis
Role as a Key Synthetic Building Block for Complex Architectures
The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.org This makes its derivatives, including benzo[d]isoxazole-4-carboxylic acid, valuable building blocks for the synthesis of diverse and complex bioactive compounds. rsc.org The inherent structure of the molecule serves as a core upon which chemists can elaborate, adding various functional groups to explore and optimize biological activity.
For instance, the related isomer, benzo[d]isoxazole-3-carboxylic acid, has been explicitly identified as a "key structure" in the multi-step synthesis of potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a critical target in cancer therapy. nih.gov Researchers designed and synthesized a library of 26 derivatives starting from this core, leading to compounds with significant inhibitory activity. nih.gov This demonstrates how the benzo[d]isoxazole carboxylic acid framework is not merely a passive scaffold but an essential component that provides the foundational architecture for creating highly active and complex molecules. nih.gov The general utility of the benzisoxazole scaffold as a starting point for multifarious architectures has been highlighted in comprehensive reviews of the field. rsc.org
Utilization as an Intermediate in Multi-Step Synthetic Sequences
Flowing directly from its role as a building block, this compound and its isomers are crucial intermediates in synthetic pathways. An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. The value of a synthetic intermediate is often judged by its accessibility and the ease with which it can be chemically modified.
| Reaction Stage | Description | Purpose |
|---|---|---|
| 1. Esterification | Initial protection of a carboxylic acid group. | Prepare substrate for subsequent reactions. |
| 2. Carbonation Affinity | Introduction of a carboxyl group. | Build the precursor to the isoxazole (B147169) ring. |
| 3. Ring-Forming Condensation | Formation of the benzo[d]isoxazole ring. | Create the core heterocyclic structure. |
| 4. Hydrolysis | Conversion of an ester to the carboxylic acid. | Yields the key Benzo[d]isoxazole-3-carboxylic acid intermediate. nih.gov |
| 5. Amide Condensation | Coupling of the carboxylic acid with various amines. | Generate a library of final, diverse bioactive compounds. nih.gov |
Integration into Peptidomimetic Scaffolds and Unnatural Amino Acid Constructs
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. A key strategy in creating peptidomimetics is the incorporation of unnatural amino acids.
While research specifically detailing the integration of this compound is limited, studies on closely related isoxazole derivatives provide strong proof-of-concept. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used as a novel unnatural β-amino acid in solid-phase peptide synthesis. This bifunctional isoxazole derivative was coupled to peptide chains to create new α/β-mixed peptide hybrids. These hybrid structures are of great interest as they can adopt stable secondary structures and often exhibit enhanced biological activity and resistance to proteolysis.
This work demonstrates the viability of the isoxazole-4-carboxylic acid core as a scaffold for creating non-proteinogenic amino acids. The presence of the carboxylic acid and an amino group (or a group that can be converted to an amino group) on the isoxazole ring allows it to be incorporated into peptide chains using standard synthesis techniques. Given that this compound shares the core isoxazole-carboxylic acid functionality, it represents a potential candidate for the development of novel, more rigid unnatural amino acid constructs for use in peptidomimetic design.
Contributions to Ligand Design for Catalytic Systems
The use of this compound itself as a primary ligand for designing catalytic systems is not extensively documented in the reviewed literature. However, the broader family of resorcinol (B1680541) derivatives, from which benzisoxazoles can be synthesized, includes resorcinarenes—macrocyclic molecules capable of complexing with various metal ions. epdf.pub Resorcinarenes possess cavities with active sites that can bind substrates, and they can form phenolate (B1203915) and coordination complexes with metal compounds. epdf.pub
While this points to a potential, albeit indirect, connection to ligand design, the direct application of this compound in this context remains an area for future exploration. The primary focus of research on this molecule has been its application as a pharmacophore and a synthetic building block in medicinal chemistry for developing therapeutic agents rather than as a ligand for industrial or laboratory-scale catalytic processes. nih.govnih.govacs.org
Structure Reactivity Relationships and Rational Chemical Design
Elucidating the Influence of Substitution Patterns on Reactivity and Selectivity
The reactivity and selectivity of the benzo[d]isoxazole core are profoundly influenced by the nature and position of its substituents. These effects can be broadly categorized into electronic and steric effects, which modulate the electron density distribution within the heterocyclic system and control the accessibility of reactive sites.
A key transformation of the isoxazole (B147169) ring is the Boulton-Katritzky rearrangement, a thermal or base-catalyzed isomerization. Studies on related isoxazole systems have shown that the ease of this rearrangement is highly dependent on the electronic nature of the substituents. For instance, the rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones is significantly affected by substituents on the aryl ring. Electron-withdrawing groups on the arylhydrazone moiety can inhibit the recyclization, likely due to a decrease in the nucleophilicity of the hydrazone anion, which is a key intermediate in the reaction. beilstein-journals.org Conversely, arylhydrazones without such electron-withdrawing groups readily undergo rearrangement under mild conditions. beilstein-journals.org This highlights the delicate electronic balance required for this transformation.
In the context of forming the benzo[d]isoxazole ring itself, palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes offers a powerful synthetic tool. researchgate.net The efficiency of this reaction can be influenced by substituents on the N-phenoxyacetamide precursor. While a range of functional groups are tolerated, their electronic properties can impact the rate-determining C-H activation step or the subsequent reductive elimination from the palladium center. researchgate.net
Furthermore, in the development of biologically active benzo[d]isoxazole derivatives, the substitution pattern on appended functionalities plays a critical role. For example, in a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives designed as hypoxia-inducible factor (HIF)-1α inhibitors, substituents on the N-phenyl ring dramatically impacted their activity. nih.gov Surprisingly, compounds with para-substituents on the acylamino benzene (B151609) ring showed significantly enhanced inhibitory capacity, irrespective of the electronic effect of the substituent. nih.gov In contrast, ortho-substitution often led to reduced or complete loss of activity, likely due to steric hindrance. nih.gov This underscores the importance of positional isomerism in determining biological outcomes, which are a direct consequence of the molecule's reactivity and interaction with its biological target.
Table 1: Influence of Substituent Position on the Biological Activity of N-Phenylbenzo[d]isoxazole-3-carboxamides as HIF-1α Inhibitors nih.gov
| Substituent Position | General Effect on Activity |
| para | Strong enhancement |
| meta | Maintained activity (lower than para) |
| ortho | Reduced or loss of activity |
Stereochemical Control and Regioselectivity in Benzo[d]isoxazole Transformations
Achieving stereochemical and regiochemical control is a central challenge in the synthesis of complex molecules. For benzo[d]isoxazole derivatives, these aspects are crucial, particularly when chirality is a key determinant of biological function.
A prominent method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. The regioselectivity of this reaction is governed by the electronic and steric properties of both the dipole and the dipolarophile. In the synthesis of a novel bis-isoxazole, the 1,3-dipolar cycloaddition of a nitrile oxide to an isoxazoline (B3343090) was found to be highly regioselective. nih.gov Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the origins of this selectivity, often by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. nih.gov These calculations can predict which of the two possible regioisomers will be preferentially formed.
Stereocontrolled synthesis of isoxazoles has also been achieved through various strategies. The isoxazole moiety itself can be used to direct subsequent stereoselective transformations. For instance, the isoxazole ring is adept at stabilizing an α-cation, a property that has been exploited in a stereocontrolled pinacol (B44631) rearrangement to introduce angular stereogenic centers. documentsdelivered.comnih.gov This two-step process involves the stereoselective addition of a nucleophile to a ketol, followed by a highly regio- and stereospecific rearrangement. documentsdelivered.comnih.gov
The development of asymmetric methods for the synthesis of chiral isoxazolines, which can be precursors to benzo[d]isoxazoles, is another important area. Chiral Lewis acids can be employed to catalyze the [3+2] cycloaddition of nitrile oxides to alkenes, leading to enantiomerically enriched products. The stereochemical outcome of such reactions is often dependent on the geometry of the catalyst-substrate complex.
Correlating Electronic and Geometric Properties with Chemical Behavior
The chemical behavior of benzo[d]isoxazole-4-carboxylic acid is intrinsically linked to its electronic and geometric properties. Computational chemistry, particularly DFT, has become an indispensable tool for probing these characteristics and establishing correlations with reactivity.
Linear free-energy relationships (LFERs), such as the Hammett equation, provide a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants. The Hammett equation has been successfully applied to understand the deprotonation equilibriums of isoxazolium cations, demonstrating that electron-withdrawing substituents facilitate deprotonation. researchgate.netresearchgate.net While a specific Hammett analysis for this compound is not extensively documented in readily available literature, the principles are directly applicable. The electron-withdrawing nature of the isoxazole ring itself, coupled with the carboxylic acid group, significantly influences the acidity of the proton and the reactivity of the benzene ring towards electrophilic and nucleophilic substitution.
DFT calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential of this compound and its derivatives. These calculations can help predict the most likely sites for electrophilic or nucleophilic attack. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can reveal the nucleophilic and electrophilic centers of the molecule, respectively, guiding the design of selective reactions.
Table 2: Key Electronic and Geometric Properties and Their Influence on Reactivity
| Property | Influence on Chemical Behavior |
| Electron Density Distribution | Determines the sites of electrophilic and nucleophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts the reactivity in pericyclic reactions and with nucleophiles/electrophiles. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and potential sites for non-covalent interactions. |
| Bond Lengths and Angles | Provides insight into ring strain and the stability of the molecule. |
Predictive Models for Synthetic Strategy Development
The rational design of synthetic routes for complex molecules like derivatives of this compound is increasingly being aided by predictive computational models. These models aim to forecast the outcome of chemical reactions and help chemists devise more efficient and sustainable synthetic strategies.
Machine learning and artificial intelligence (AI) are at the forefront of this revolution. By training algorithms on vast databases of known chemical reactions, it is possible to create models that can predict the products of a given set of reactants and reagents with a high degree of accuracy. These tools can be invaluable in the early stages of synthetic planning, allowing for the rapid evaluation of multiple synthetic pathways.
For heterocyclic compounds, predictive models can be particularly useful in forecasting regioselectivity. For instance, in the functionalization of the benzo[d]isoxazole ring, computational models can predict the most likely position of substitution based on the electronic and steric environment created by the existing carboxylic acid group and any other substituents.
Furthermore, quantitative structure-activity relationship (QSAR) models, while primarily used in drug discovery to predict biological activity, can also provide insights into chemical reactivity. nih.gov By correlating structural descriptors with observed reactivity, it is possible to build models that can predict the reactivity of new, unsynthesized derivatives.
The development of these predictive tools is transforming synthetic chemistry from a discipline heavily reliant on trial and error to one that is increasingly guided by data-driven and rational design principles. This shift promises to accelerate the discovery and development of new molecules based on the versatile this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzo[d]isoxazole-4-carboxylic acid, and how can purity be maximized during synthesis?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted precursors. For example, reacting hydroxylamine derivatives with carbonyl-containing intermediates under acidic or basic conditions can yield the isoxazole ring. Purity optimization involves chromatographic techniques (e.g., HPLC) and recrystallization using polar aprotic solvents. Monitoring reaction progress via TLC or NMR ensures minimal byproducts . Thermal stability should be assessed via DSC, as the isoxazole ring decomposes above 200°C under oxidative conditions .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer : Use a combination of -/-NMR to identify proton environments and carbon frameworks. For regioselectivity confirmation, compare experimental spectra with computed DFT models. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carboxylic acid (-COOH) and isoxazole ring vibrations (~1600 cm) . X-ray crystallography may resolve ambiguities in substituent positioning .
Q. What factors influence the stability of this compound in aqueous vs. organic solvents?
- Methodological Answer : The compound’s stability depends on pH and solvent polarity. In aqueous solutions, the carboxylic acid group may undergo hydrolysis under strongly acidic/basic conditions (pH <2 or >10). In organic solvents (e.g., DMSO, THF), stability is higher due to reduced solvolysis. Accelerated stability studies under controlled humidity and temperature (40°C/75% RH) can quantify degradation kinetics .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity). QSAR models using descriptors like logP, H-bond acceptors, and topological polar surface area (TPSA) can correlate structural features with observed bioactivity. Validate predictions with in vitro assays, such as enzyme inhibition or cell viability tests .
Q. What strategies resolve contradictions in SAR studies of this compound analogs?
- Methodological Answer : Discrepancies often arise from off-target effects or assay variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to confirm target engagement. Meta-analysis of published data, accounting for variables like cell lines or compound purity, can identify robust trends. Fragment-based drug design may isolate critical pharmacophores .
Q. How can green chemistry principles be applied to synthesize this compound derivatives?
- Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) or use solvent-free mechanochemical grinding. Catalysis with fruit juice extracts (rich in ascorbic acid) has been shown to accelerate isoxazole formation while reducing waste . Deep eutectic solvents (e.g., choline chloride-urea mixtures) enhance reaction efficiency and sustainability .
Q. What advanced analytical techniques are required to deconvolute mixtures in combinatorial libraries containing this compound scaffolds?
- Methodological Answer : Electron Transfer Dissociation (ETD) tandem mass spectrometry sequences complex mixtures by cleaving specific bonds without fragmenting the core scaffold. Coupled with high-resolution LC-MS, this enables rapid identification of active hits. Software tools like "Hit-Find" automate data interpretation by matching experimental masses to theoretical libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
